molecular formula C18H32O6 B1141175 2,3-dinor Thromboxane B1

2,3-dinor Thromboxane B1

カタログ番号: B1141175
分子量: 344.4 g/mol
InChIキー: LGWCOUWMTAQMQT-QCBHMXSDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2. In rats and rabbits, 2,3-dinor TXB1 has been identified as another urinary metabolite of TXB2. However in human urine, only trace amounts of 2,3-dinor TXB1 have been identified. In rats, 2,3-dinor TXB1 is excreted at a much higher rate than 2,3-dinor TXB2 (19.2 ± 4.9 ng/24 hr and 1.6 ± 0.3 ng/24 hr, respectively). Therefore, urinary 2,3-dinor TXB1 is a suitable marker of thromboxane biosynthesis in rats.

作用機序

Target of Action

The primary target of 2,3-dinor Thromboxane B1 is Thromboxane A2 (TXA2) . TXA2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . It is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets .

Mode of Action

This compound is a metabolite of Thromboxane B2 (TXB2), which is released in substantial quantities from aggregating platelets . TXB2 is then metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 . The conversion of TXA2 and TXB2 to 2,3-dinor-TXB2 and 11-dehydro-TXB2 occurs at similar fractional conversion rates . This suggests that TXA2 is hydrolyzed non-enzymatically to TXB2 prior to enzymatic degradation via the beta-oxidation and 11-OH-dehydrogenase pathways .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the cyclooxygenase (COX)-1 pathway . This pathway is responsible for the synthesis of TXA2, which is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via COX-1 and released by activated platelets .

Pharmacokinetics

In terms of pharmacokinetics, this compound is excreted in urine . In rats, 2,3-dinor TXB1 is excreted at a much higher rate than 2,3-dinor TXB2 . Therefore, urinary 2,3-dinor TXB1 is a suitable marker of thromboxane biosynthesis in rats .

Result of Action

The result of the action of this compound is the inhibition of platelet aggregation . This is achieved through the suppression of TXA2 biosynthesis, which is a major factor in platelet aggregation .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other compounds and the physiological state of the organism . For example, aspirin treatment can suppress baseline urinary 2,3-dinor-TXB2 excretion by 80

生化学分析

Biochemical Properties

2,3-dinor Thromboxane B1 is identified as a urinary metabolite of TXB2 in rabbits and rats It interacts with various enzymes and proteins during its metabolism

Cellular Effects

The cellular effects of this compound are not well studied. Its parent compound, TXB2, is known to be involved in platelet aggregation . It can be inferred that this compound might have some influence on cellular processes related to this function.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been identified as a urinary metabolite of TXB2 in rabbits and rats . Only trace amounts of this compound have been identified in human urine . In rats, this compound is excreted at a much higher rate than 2,3-dinor TXB2 .

Metabolic Pathways

This compound is involved in the metabolic pathway of TXB2. It is a urinary metabolite of TXB2 in rabbits and rats

生物活性

2,3-Dinor Thromboxane B1 (2,3-dinor-TXB1) is a significant metabolite in the thromboxane biosynthesis pathway, primarily derived from Thromboxane B2 (TXB2). This compound plays a crucial role in various physiological processes, particularly in hemostasis and inflammation. Understanding its biological activity is essential for elucidating its implications in health and disease.

Metabolism and Excretion

2,3-Dinor-TXB1 is predominantly excreted in urine, where its levels can serve as an indicator of thromboxane biosynthesis. Studies have shown that in rats, the urinary excretion of 2,3-dinor-TXB1 is significantly higher than that of its counterpart, 2,3-dinor-TXB2. Specifically, the excretion rates are approximately 19.22 ± 4.86 ng/24 h for 2,3-dinor-TXB1 compared to 1.64 ± 0.29 ng/24 h for 2,3-dinor-TXB2 under basal conditions .

Table 1: Urinary Excretion Rates of Thromboxane Metabolites

MetaboliteExcretion Rate (ng/24 h)
2,3-dinor-TXB119.22 ± 4.86
2,3-dinor-TXB21.64 ± 0.29

The primary target of 2,3-dinor-TXB1 is Thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. TXA2 is synthesized from arachidonic acid through the cyclooxygenase (COX) pathway, primarily COX-1. The action of TXA2 leads to increased platelet aggregation and vasoconstriction, which are critical in hemostatic processes .

Biochemical Pathways

The metabolic pathway of TXB2 involves its conversion to both 11-dehydro-TXB2 and 2,3-dinor-TXB1. These metabolites are crucial for understanding thromboxane dynamics in vivo. The presence of these metabolites can indicate the activation state of platelets and the overall thromboxane production in the body.

Biological Effects

While the cellular effects of 2,3-dinor-TXB1 are not extensively studied compared to TXB2, it is known that TXB2 influences platelet function significantly. The inhibition of platelet aggregation by TXB1 metabolites suggests a regulatory role in thrombus formation and vascular homeostasis .

Case Studies

Research indicates that under conditions such as hepatic ischemia-reperfusion, urinary excretion levels of both thromboxane metabolites increase significantly . This finding underscores the potential use of urinary markers for assessing thromboxane biosynthesis during pathological conditions.

Clinical Implications

The measurement of urinary excretion rates of thromboxane metabolites has significant clinical implications. For instance:

  • Cardiovascular Health : Elevated levels of thromboxane metabolites may indicate increased risk for thrombotic events.
  • Inflammation : Thromboxanes are involved in inflammatory responses; thus, their metabolites could serve as biomarkers for inflammatory diseases.

科学的研究の応用

Biomarker for Thromboxane Biosynthesis

Urinary Excretion Studies
Research has demonstrated that urinary excretion levels of 2,3-dinor Thromboxane B1 can reflect in vivo thromboxane biosynthesis. In studies involving rats, urinary excretion of this compound was significantly higher than that of its counterpart, 2,3-dinor Thromboxane B2, indicating its potential utility as a biomarker for assessing thromboxane synthesis under various physiological conditions .

Clinical Relevance
In human studies, while this compound is found in trace amounts, its measurement can still provide insights into thromboxane production and platelet activation status during pathological conditions such as cardiovascular diseases .

Applications in Cardiovascular Research

Platelet Activation Studies
The measurement of this compound has been utilized to assess platelet activation in various clinical settings. For instance, studies have shown that aspirin treatment significantly suppresses the excretion of urinary metabolites like 2,3-dinor Thromboxane B2 by approximately 80%, highlighting the importance of thromboxanes in platelet function and their modulation through pharmacological interventions .

Ischemia-Reperfusion Injury
Research indicates that levels of urinary this compound increase during ischemia-reperfusion events in animal models. This suggests a role for thromboxanes in mediating vascular responses to injury and inflammation . The ability to monitor these changes can aid in understanding the pathophysiology of ischemic conditions and developing therapeutic strategies.

Case Studies and Research Findings

StudySubjectFindings
Urinary Excretion StudyRatsHigher levels of this compound compared to 2,3-dinor Thromboxane B2; consistent profile under basal conditions .
Aspirin Impact StudyHealthy VolunteersSignificant reduction (80%) in urinary excretion of 2,3-dinor Thromboxane B2 post-aspirin administration; validated its role as a marker for thromboxane synthesis .
Ischemia-Reperfusion StudyRatsIncreased urinary excretion of both 2,3-dinor metabolites during hepatic ischemia-reperfusion events .

特性

IUPAC Name

5-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h10-11,13-16,18-20,23H,2-9,12H2,1H3,(H,21,22)/b11-10+/t13-,14-,15-,16+,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWCOUWMTAQMQT-QCBHMXSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of 2,3-dinor Thromboxane B1 in scientific research?

A1: this compound is a key metabolite of Thromboxane B2, a biologically active lipid involved in various physiological processes, particularly platelet aggregation and vasoconstriction. Studying this compound provides insights into the metabolism and breakdown pathways of Thromboxane B2 in vivo. [] This information can be valuable in understanding the role of Thromboxane B2 in both normal physiological conditions and disease states.

Q2: How is this compound typically identified and quantified in biological samples?

A2: The scientific literature highlights the use of mass spectrometry techniques, particularly LC-MS (Liquid Chromatography-Mass Spectrometry), for the identification and quantification of this compound. [] This technique allows for the separation and detection of compounds based on their mass-to-charge ratio (m/z). Researchers use specific m/z values and chromatographic retention times to identify and quantify this compound accurately within complex biological matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。